molecular formula C21H14ClN5O3S B4931235 1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone

1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone

Cat. No. B4931235
M. Wt: 451.9 g/mol
InChI Key: ZFWAJRFEZBMSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CNT is a chemical compound that belongs to the family of tetrazole-based compounds. It was first synthesized in the 1980s and has since been studied extensively for its potential applications in scientific research. CNT has been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

CNT has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit anticonvulsant effects in animal models of epilepsy and to have analgesic and anti-inflammatory effects in models of pain and inflammation. CNT has also been investigated for its potential use as a drug delivery system and as a scaffold for tissue engineering applications.

Mechanism of Action

The exact mechanism of action of CNT is not fully understood, but it is thought to act through the modulation of various biochemical pathways. CNT has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CNT has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the levels of endogenous antioxidants, such as glutathione. CNT has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNT for lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the main limitations of CNT is its potential toxicity. It has been shown to exhibit cytotoxic effects in some cell lines, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for research on CNT. One area of interest is its potential use as a drug delivery system. CNT has been shown to be able to cross the blood-brain barrier, which makes it a promising candidate for the delivery of drugs to the brain. Another area of interest is its potential use in tissue engineering applications. CNT has been shown to promote the growth and differentiation of stem cells, which could be used to regenerate damaged tissues. Further studies are needed to fully understand the potential applications of CNT in these areas.
In conclusion, CNT is a chemical compound that has been widely studied for its potential applications in scientific research. It exhibits a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. CNT has the potential to be used as a drug delivery system and as a scaffold for tissue engineering applications. Further studies are needed to fully understand the potential applications of CNT in these areas.

Synthesis Methods

The synthesis of CNT involves the reaction of 4-chloroacetophenone, 4-nitrobenzaldehyde, and 1-phenyl-1H-tetrazole-5-thiol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and oxidation, to yield CNT as the final product.

properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O3S/c22-16-10-6-14(7-11-16)19(28)20(15-8-12-18(13-9-15)27(29)30)31-21-23-24-25-26(21)17-4-2-1-3-5-17/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWAJRFEZBMSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.